![molecular formula C16H23N3O3S B4933988 1-methyl-4-[3-(1-pyrrolidinylsulfonyl)benzoyl]piperazine](/img/structure/B4933988.png)
1-methyl-4-[3-(1-pyrrolidinylsulfonyl)benzoyl]piperazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-methyl-4-[3-(1-pyrrolidinylsulfonyl)benzoyl]piperazine, also known as PMSB, is a compound that has gained significant attention in the field of scientific research due to its potential applications in various biological studies.
作用机制
1-methyl-4-[3-(1-pyrrolidinylsulfonyl)benzoyl]piperazine acts as a calcium channel blocker by inhibiting the influx of calcium ions into cells. This inhibition leads to a decrease in intracellular calcium levels, which affects various cellular processes, including muscle contraction, neurotransmitter release, and gene expression. This compound has been shown to selectively block L-type calcium channels, which are important in regulating cardiac and smooth muscle contraction.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects, including the inhibition of smooth muscle contraction, the modulation of neurotransmitter release, and the regulation of gene expression. This compound has also been shown to have anti-inflammatory and anti-proliferative effects in various cell types.
实验室实验的优点和局限性
One of the main advantages of using 1-methyl-4-[3-(1-pyrrolidinylsulfonyl)benzoyl]piperazine in lab experiments is its selectivity for L-type calcium channels, which allows for the specific modulation of cellular processes that are regulated by these channels. However, one limitation of using this compound is its relatively low potency compared to other calcium channel blockers, which may require higher concentrations of the compound to achieve desired effects.
未来方向
Future research on 1-methyl-4-[3-(1-pyrrolidinylsulfonyl)benzoyl]piperazine could focus on its potential applications in the treatment of various diseases, including hypertension and cancer. Additionally, further studies could investigate the effects of this compound on other cellular processes, such as cell proliferation and apoptosis. The development of more potent and selective analogs of this compound could also be an area of future research.
Conclusion
In conclusion, this compound is a compound that has gained significant attention in the field of scientific research due to its potential applications in various biological studies. The synthesis method of this compound involves the reaction of 1-methyl-4-piperazinecarboxylic acid with 3-(1-pyrrolidinylsulfonyl)benzoyl chloride, and the resulting product is a selective L-type calcium channel blocker. This compound has various biochemical and physiological effects and has been studied for its potential applications in neuroscience, pharmacology, and medicinal chemistry. Future research on this compound could focus on its potential therapeutic applications and the development of more potent and selective analogs.
合成方法
The synthesis of 1-methyl-4-[3-(1-pyrrolidinylsulfonyl)benzoyl]piperazine involves the reaction of 1-methyl-4-piperazinecarboxylic acid with 3-(1-pyrrolidinylsulfonyl)benzoyl chloride. The resulting product is then purified through column chromatography to obtain pure this compound. This method has been used in various studies to synthesize this compound with high yields and purity.
科学研究应用
1-methyl-4-[3-(1-pyrrolidinylsulfonyl)benzoyl]piperazine has been extensively studied for its potential applications in various scientific research areas, including neuroscience, pharmacology, and medicinal chemistry. In neuroscience, this compound has been used as a tool to study the role of calcium channels in synaptic transmission. In pharmacology, this compound has been used to investigate the effects of calcium channel blockers on smooth muscle contraction. In medicinal chemistry, this compound has been studied as a potential drug candidate for the treatment of various diseases, including hypertension and cancer.
属性
IUPAC Name |
(4-methylpiperazin-1-yl)-(3-pyrrolidin-1-ylsulfonylphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N3O3S/c1-17-9-11-18(12-10-17)16(20)14-5-4-6-15(13-14)23(21,22)19-7-2-3-8-19/h4-6,13H,2-3,7-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNRGGQKHYVWFHF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(=O)C2=CC(=CC=C2)S(=O)(=O)N3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-methylcyclohexyl [2,2,2-trifluoro-1-(trifluoromethyl)ethyl]carbamate](/img/structure/B4933911.png)
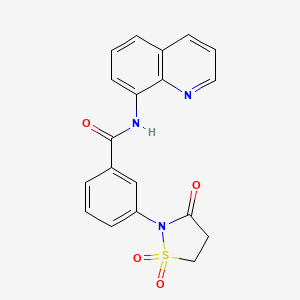
![N-(1-{1-[2-(2-methoxyphenyl)acetyl]-4-piperidinyl}-1H-pyrazol-5-yl)tetrahydro-3-furancarboxamide](/img/structure/B4933921.png)
![({1-[2-(2-methoxyphenyl)ethyl]-4-piperidinyl}methyl)methyl{[1-(1,3-thiazol-2-yl)-1H-pyrrol-2-yl]methyl}amine](/img/structure/B4933925.png)
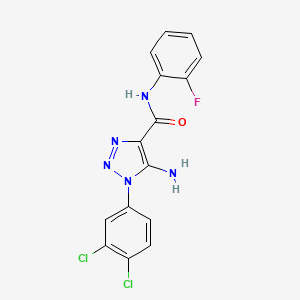

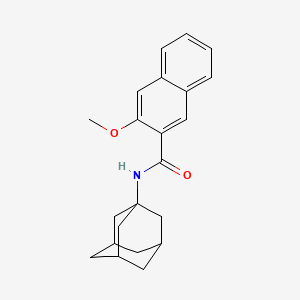
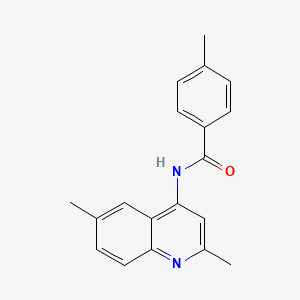
![rel-(2R,3R)-3-[(2-methoxyethyl)(methyl)amino]-2,3-dihydrospiro[indene-1,4'-piperidin]-2-ol bis(trifluoroacetate) (salt)](/img/structure/B4933967.png)
![2-chloro-4,5-difluoro-N-(2-{[2-nitro-4-(trifluoromethyl)phenyl]amino}ethyl)benzamide](/img/structure/B4933971.png)
![5-[3-(4-methoxybenzyl)-1,2,4-oxadiazol-5-yl]-2-(1-pyrrolidinyl)pyridine](/img/structure/B4933980.png)
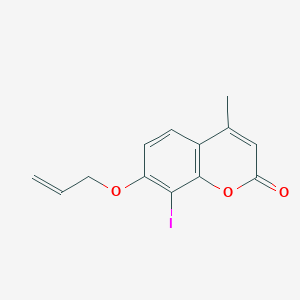
![N-{2-[(3,4-dichlorobenzyl)thio]ethyl}-N'-phenylurea](/img/structure/B4933997.png)
![N-[3-(1H-indol-1-yl)propyl]-2-[5-(4-morpholinylmethyl)-1H-tetrazol-1-yl]acetamide](/img/structure/B4934005.png)
